molecular formula C21H24O4 B1325920 Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate CAS No. 898752-70-0

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate

Cat. No. B1325920
M. Wt: 340.4 g/mol
InChI Key: DIPHSBSMUBBNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate is a heterocyclic organic compound with the molecular formula C21H24O4 . It has a molecular weight of 340.41 . The IUPAC name for this compound is ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate .


Molecular Structure Analysis

The molecular structure of Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate consists of 21 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms . The canonical SMILES representation is CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate has a molecular weight of 340.41 . The compound has 4 H-Bond acceptors and 0 H-Bond donors . More detailed physical and chemical properties are not available in the sources I have.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of related compounds, such as ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, involves condensation reactions and Wittig reactions, indicating complex synthetic pathways for similar compounds (Vostrikov et al., 2010).
  • Photochemical Reactions : Studies on ethyl 2-oxo-1-cyclohexanecarboxylate, which shares a similar structural motif, show that photochemical reactions in alcoholic solutions can lead to the formation of various ω-substituted esters, suggesting potential photochemical applications for ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate (Tokuda et al., 1978).

Biological and Pharmaceutical Research

  • HMG-CoA Reductase Inhibition : Related compounds, such as 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids and their lactone derivatives, have been tested for inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme critical in cholesterol biosynthesis. This indicates potential pharmaceutical applications for compounds structurally similar to ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate (Hoffman et al., 1985).

Electronic and Material Science

  • Dielectric Properties : The study of compounds like 2-amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3, 2-c]quinoline-3-carbonitrile shows the influence of substitution groups like phenoxyphenyl on dielectric properties, which could be relevant for the development of electronic materials (Zeyada et al., 2016).

properties

IUPAC Name

ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-2-24-21(23)15-8-4-7-14-20(22)17-10-9-13-19(16-17)25-18-11-5-3-6-12-18/h3,5-6,9-13,16H,2,4,7-8,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPHSBSMUBBNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645597
Record name Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate

CAS RN

898752-70-0
Record name Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.